N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is an organic compound that features a thianaphthene ring, an ethylamine group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine typically involves the following steps:
Formation of the Thianaphthene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Ethylamine Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the thianaphthene ring.
Addition of the Methoxycarbonyl Group: This can be done through esterification reactions, where a methoxycarbonyl group is added to the amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid derivative, while reduction might yield an amine or alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-Methoxycarbonyl-2-(thiophen-3-yl)-ethylamine: Similar structure but with a thiophene ring instead of a thianaphthene ring.
N-Methoxycarbonyl-2-(benzothiophen-3-yl)-ethylamine: Similar structure but with a benzothiophene ring.
Uniqueness
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is unique due to the presence of the thianaphthene ring, which can impart different chemical and physical properties compared to similar compounds with thiophene or benzothiophene rings.
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl N-[2-(1-benzothiophen-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)13-7-6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
YEWUFJSCODLWCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.